molecular formula C15H15N5O4S B2937196 1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 897453-65-5

1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2937196
CAS No.: 897453-65-5
M. Wt: 361.38
InChI Key: XAZUXGBEJRBTEG-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 1,3,9-trimethyl substitution pattern and an 8-[(3-nitrophenyl)methyl]sulfanyl group.

Properties

IUPAC Name

1,3,9-trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S/c1-17-12-11(13(21)19(3)15(22)18(12)2)16-14(17)25-8-9-5-4-6-10(7-9)20(23)24/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZUXGBEJRBTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with a nitrophenylmethylsulfanyl group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate reduction reactions.

    Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its derivatives may have pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The nitrophenylmethylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound’s methyl groups may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical

Compound Name Substituents (Position 8) Molecular Formula Melting Point (°C) Key NMR Features
Target Compound [(3-Nitrophenyl)methyl]sulfanyl C₁₆H₁₅N₅O₄S >300 (lit.) 3.27 ppm (N1-CH₃), 3.51 ppm (N3-CH₃), aromatic protons (7.40–8.23 ppm)
8-Bromo-1,3,9-trimethyl analog (CID 4464334) Bromo C₈H₉BrN₄O₂ N/A N/A; predicted CCS (collision cross-section): 154.0 Ų (M+H⁺)
8-Chloro-1-ethyl analog (CAS 1934401-79-2) Chloro C₇H₇ClN₄O₂ N/A Molecular weight: 214.61; no NMR data
8-Mercapto-isocaffeine (CAS 2564-54-7) Mercapto (-SH) C₈H₁₀N₄O₂S N/A 13.40 ppm (SH, broad), 12.40 ppm (NH)
Pentoxifylline (CAS 6493-05-6) 5-Oxohexyl (Position 1) C₁₃H₁₈N₄O₃ 102–105 (pharmaceutical grade) Key signals: 3.7–4.2 ppm (oxohexyl chain)

Key Observations :

  • Solubility : The nitrobenzylsulfanyl group may reduce aqueous solubility relative to pentoxifylline’s hydrophilic 5-oxohexyl chain, impacting bioavailability .
  • Thermal Stability : High melting points (>300°C) are common in 8-substituted purine diones due to strong intermolecular interactions (e.g., π-stacking in nitroaryl derivatives) .

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